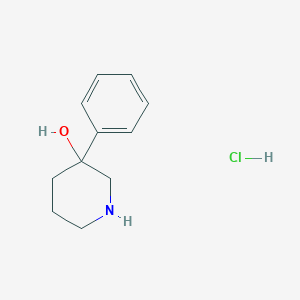

3-Phenyl-3-piperidinol HCl

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Phenyl-3-piperidinol HCl is a chemical compound that belongs to the class of piperidine derivatives. It is known for its various biological activities, including analgesic, anti-inflammatory, and antitumor properties. The compound has a molecular formula of C11H16ClNO and a molecular weight of 213.71 g/mol .

Vorbereitungsmethoden

3-Phenyl-3-piperidinol HCl can be synthesized through several organic synthesis methods. One common method involves the condensation reaction of benzaldehyde and pyridine, followed by a hydrogenation reaction to reduce the carbonyl group to a hydroxyl group, forming 3-phenylpiperidin-3-ol . Industrial production methods may vary, but they generally involve similar synthetic routes with optimized reaction conditions for large-scale production .

Analyse Chemischer Reaktionen

3-Phenyl-3-piperidinol HCl undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the hydroxyl group to other functional groups.

Substitution: The compound can undergo substitution reactions, where the hydroxyl group is replaced by other substituents.

Common reagents and conditions used in these reactions include hydrogenation catalysts for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Therapeutic Potential

3-Phenyl-3-piperidinol HCl has been investigated for its therapeutic effects in treating central nervous system (CNS) disorders. Research indicates that compounds within this class exhibit activity against conditions such as anxiety, depression, and schizophrenia. For instance, studies have shown that derivatives of 3-phenyl-3-piperidinol can act as antagonists at neurokinin receptors, which are implicated in various CNS disorders .

Antimicrobial Activity

Recent investigations have highlighted the antimicrobial properties of piperidinols, including this compound. A study demonstrated its effectiveness against Mycobacterium tuberculosis, suggesting a novel mode of action distinct from existing anti-tubercular drugs . The structure-activity relationship (SAR) analysis reveals that specific substitutions on the piperidine ring enhance its antimicrobial potency .

Biological Research

Enzyme Inhibition Studies

The compound has been evaluated for its ability to inhibit various enzymes, including those involved in metabolic pathways. For example, research has indicated that certain piperidinols can inhibit N-acetyltransferase (NAT), which plays a crucial role in drug metabolism . The inhibition of NAT could influence the pharmacokinetics of other drugs and is a significant area of study for drug development.

Targeted Protein Degradation (PROTACs)

this compound is also being explored as a semi-flexible linker in the development of PROTACs (proteolysis-targeting chimeras). These compounds are designed to selectively degrade proteins implicated in diseases, offering a novel therapeutic strategy for cancer and other disorders . The incorporation of this compound into PROTACs may enhance their efficacy by improving the spatial orientation of the degrader molecule.

Chemical Synthesis

Chiral Building Block

In synthetic organic chemistry, this compound serves as a valuable chiral building block for the synthesis of complex molecules. Its unique structural features facilitate the development of new pharmaceuticals and fine chemicals . The ability to manipulate its stereochemistry allows chemists to design compounds with specific biological activities.

Table 1: Therapeutic Applications of this compound

Table 2: Structure-Activity Relationship (SAR) Insights

Case Study 1: Antitubercular Activity

A study evaluated various piperidinols for their efficacy against tuberculosis. Compounds were tested in vitro against multiple strains, revealing that modifications to the phenyl ring significantly impacted their activity levels. The fluoro-substituted derivative exhibited the highest potency, demonstrating the importance of chemical structure in biological activity .

Case Study 2: CNS Activity

In a series of experiments aimed at understanding the effects on neurokinin receptors, several derivatives of 3-phenyl-3-piperidinol were synthesized and tested. Results indicated that specific structural modifications could lead to increased receptor affinity and selectivity, suggesting potential therapeutic applications in treating mood disorders .

Wirkmechanismus

The mechanism of action of 3-Phenyl-3-piperidinol HCl involves its interaction with specific molecular targets and pathways. The compound’s analgesic and anti-inflammatory effects are thought to be mediated through its interaction with opioid receptors and inhibition of inflammatory mediators . The antitumor properties may involve the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

3-Phenyl-3-piperidinol HCl can be compared with other piperidine derivatives, such as:

Piperidine: A six-membered heterocycle with one nitrogen atom, widely used in the synthesis of pharmaceuticals.

3-Phenylpiperidine: Similar to this compound but lacks the hydroxyl group.

4-Phenylpiperidine: Another piperidine derivative with the phenyl group at a different position.

The uniqueness of this compound lies in its specific biological activities and the presence of the hydroxyl group, which can influence its chemical reactivity and interactions with biological targets .

Biologische Aktivität

3-Phenyl-3-piperidinol HCl is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and findings from recent research.

Chemical Structure and Properties

IUPAC Name: 3-Phenyl-3-piperidinol hydrochloride

CAS Number: 100-00-0

The compound features a piperidine ring substituted with a phenyl group and a hydroxyl group, which contribute to its biological properties. The hydrochloride salt form enhances solubility in biological systems, facilitating its use in pharmacological studies.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Antimycobacterial Activity : Research indicates that piperidinol derivatives exhibit significant antimycobacterial properties, particularly against Mycobacterium tuberculosis. Studies have shown that modifications on the piperidine scaffold can enhance potency against this pathogen by inhibiting specific enzymes critical for bacterial survival .

- Neuroprotective Effects : Some studies suggest that compounds with a similar structure may exhibit neuroprotective effects by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter degradation. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, potentially benefiting conditions like Alzheimer's disease .

- Anticancer Properties : The compound has been explored for its potential in cancer therapy. Research indicates that certain piperidine derivatives can induce apoptosis in cancer cells, suggesting that this compound may also possess anticancer properties through mechanisms involving cell cycle arrest and apoptosis induction .

Table 1: Summary of Biological Activities

| Activity Type | Target/Mechanism | Reference |

|---|---|---|

| Antimycobacterial | Inhibition of NAT enzyme | |

| Neuroprotection | AChE and BuChE inhibition | |

| Anticancer | Apoptosis induction |

Case Study: Antimycobacterial Activity

In a study published in 2014, several piperidinol analogues were evaluated for their antimycobacterial activity against M. tuberculosis. Among these, this compound was identified as a potent inhibitor of the NAT enzyme, crucial for the survival of mycobacteria. The compound demonstrated time-dependent irreversible inhibition, highlighting its potential as a lead candidate for tuberculosis therapy .

Case Study: Neuroprotective Effects

Another study explored the neuroprotective effects of piperidine derivatives similar to this compound. The results indicated that these compounds could significantly inhibit AChE activity, leading to improved cognitive function in animal models of Alzheimer's disease. This suggests that such derivatives could be further developed for therapeutic use in neurodegenerative disorders .

Eigenschaften

IUPAC Name |

3-phenylpiperidin-3-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c13-11(7-4-8-12-9-11)10-5-2-1-3-6-10;/h1-3,5-6,12-13H,4,7-9H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVASVBNMGKOUDN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)(C2=CC=CC=C2)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105558-52-9 |

Source

|

| Record name | 3-phenylpiperidin-3-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.